molecular formula C10H6F4O2 B1273067 4-Allyl-2,3,5,6-tetrafluorobenzoic acid CAS No. 79538-02-6

4-Allyl-2,3,5,6-tetrafluorobenzoic acid

Cat. No. B1273067
CAS RN: 79538-02-6
M. Wt: 234.15 g/mol
InChI Key: INABVTWXXDFTOB-UHFFFAOYSA-N
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Description

4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a chemical compound with the CAS Number: 79538-02-6 . It has a molecular weight of 234.15 and its IUPAC name is 4-allyl-2,3,5,6-tetrafluorobenzoic acid .


Molecular Structure Analysis

The InChI code for 4-Allyl-2,3,5,6-tetrafluorobenzoic acid is 1S/C10H6F4O2/c1-2-3-4-6 (11)8 (13)5 (10 (15)16)9 (14)7 (4)12/h2H,1,3H2, (H,15,16) . The Canonical SMILES is C=CCC1=C (C (=C (C (=C1F)F)C (=O)O)F)F .


Physical And Chemical Properties Analysis

4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a solid-powder . It has a boiling point of 89-90 . The compound has a topological polar surface area of 37.3 Ų and a complexity of 268 .

Scientific Research Applications

Synthesis of Molecular Compounds and Coordination Polymers

4-Allyl-2,3,5,6-tetrafluorobenzoic acid (4-Afb) has been used in the synthesis of a series of molecular compounds and coordination polymers with Zn2+, Mn2+, Cd2+, Eu3+, and Tb3+ . These compounds have various compositions and structures, depending on crystallization conditions .

Photoluminescent Properties

The photoluminescent properties of the complexes formed with 4-Afb and Zn2+, Mn2+, Cd2+, Eu3+, and Tb3+ have been studied . This could have potential applications in the field of optoelectronics.

Structure-Forming Effects of Non-Covalent Interactions

The structure-forming effects of non-covalent interactions can be possibly used for preorganizing reactive functional groups in the crystal . This could be beneficial in the field of crystal engineering and material science.

Preparation of Organotin (IV) Derivatives

Although not directly related to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, its close relative 2,3,4,5-Tetrafluorobenzoic acid has been used in the preparation of a series of new organotin (IV) 2,3,4,5-tetrafluorobenzoic acid derivatives . It’s possible that 4-Allyl-2,3,5,6-tetrafluorobenzoic acid could have similar applications.

Control of Physicochemical Properties

The combination of aromatic ligands with electron-donating substituents and aromatic ligands with acceptor substituents, manifesting high probability of structure-forming effects of non-covalent interactions, is a promising approach for the control of physicochemical properties .

Development of Functional Materials

The development of new approaches to the targeted synthesis of compounds is a key area of research in the preparation of functional materials . 4-Allyl-2,3,5,6-tetrafluorobenzoic acid could potentially play a role in this field.

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INABVTWXXDFTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381398
Record name 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-2,3,5,6-tetrafluorobenzoic acid

CAS RN

79538-02-6
Record name 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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